molecular formula C11H11ClO B15234739 6-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one

6-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B15234739
M. Wt: 194.66 g/mol
InChI Key: JVGKUSFBSTXDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a chlorine atom and a methyl group on the naphthalene ring can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that have the desired substituents.

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The formation of the dihydronaphthalenone structure can be achieved through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group.

    7-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom.

    6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of both chlorine and methyl groups in 6-Chloro-7-methyl-3,4-dihydronaphthalen-1(2H)-one can influence its reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

6-chloro-7-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11ClO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3

InChI Key

JVGKUSFBSTXDON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.